[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4O4/c1-4-30-19-11-5-16(6-12-19)22-25-20(15(3)32-22)13-31-23(29)21-14(2)28(27-26-21)18-9-7-17(24)8-10-18/h5-12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUISTBCPVJRQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a hybrid molecule that combines features from oxazoles and triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its potential applications in pharmacology and medicinal chemistry.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H24BrN4O3 |
| Molecular Weight | 462.37 g/mol |
| LogP | 4.4486 |
| Polar Surface Area | 73.185 Ų |
| Hydrogen Bond Acceptors | 8 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The triazole moiety is known for its ability to inhibit specific enzymes, such as DprE1 (Decaprenylphosphoryl-D-ribose oxidase), which is crucial in the biosynthesis of mycobacterial cell walls. Inhibition of DprE1 has been linked to potential anti-tubercular activity.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have been assessed for their inhibitory effects against Mycobacterium tuberculosis (Mtb). A study found that certain triazole derivatives exhibited IC50 values in the low micromolar range against DprE1, indicating strong potential for anti-tubercular applications .
Cytotoxicity Studies
Cytotoxicity assays are crucial in evaluating the safety profile of new compounds. Compounds similar to this compound have shown varying degrees of cytotoxicity against different cancer cell lines. For example, selectivity indices (SI) greater than 45 have been reported for some derivatives, indicating a substantial safety margin for therapeutic use .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- DprE1 Inhibition : A series of triazole-benzoxazole hybrids were synthesized and evaluated for their DprE1 inhibitory activity. The best-performing compounds showed IC50 values as low as 2.2 μM, demonstrating effective inhibition of Mtb growth .
- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the phenyl rings significantly influenced both antimicrobial efficacy and cytotoxicity. For instance, substituents at specific positions on the phenyl ring enhanced binding affinity to DprE1 while maintaining low cytotoxicity .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their biological targets. Docking simulations indicated that the presence of ethoxy and bromine substituents could enhance binding stability within the active site of target enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
